Pyridoxine-5-isothiuronium bromide
Description
Pyridoxine-5-isothiuronium bromide is a derivative of pyridoxine (vitamin B6), where the hydroxyl group at the 5-position is substituted with an isothiuronium bromide moiety. Isothiuronium salts are characterized by their thiourea group (N—C(=S)—N), which enables strong hydrogen-bonding interactions, while the bromide counterion enhances ionic stability. Its structure combines the pyridine ring of pyridoxine with the charged isothiuronium group, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.BrH/c1-5-8(14)7(3-13)6(2-12-5)4-15-9(10)11;/h2,13-14H,3-4H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHQIUUOLFXMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946489 | |
| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23679-46-1 | |
| Record name | Pyridoxine-5-isothiuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023679461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine-5-isothiuronium bromide typically involves the reaction of pyridoxine with isothiuronium bromide under controlled conditions. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine-5-isothiuronium bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal or pyridoxamine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pyridoxine-5-isothiuronium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Biology: Studied for its role in enzyme catalysis and metabolic pathways, particularly those involving vitamin B6.
Medicine: Investigated for its potential therapeutic effects, including its role in treating vitamin B6 deficiency and related disorders.
Industry: Utilized in the production of pharmaceuticals, nutritional supplements, and other health-related products
Mechanism of Action
The mechanism of action of pyridoxine-5-isothiuronium bromide involves its conversion to pyridoxal 5-phosphate, the active form of vitamin B6. This conversion is catalyzed by enzymes such as pyridoxal kinase and pyridoxine 5’-phosphate oxidase. Pyridoxal 5-phosphate acts as a coenzyme in various biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. It binds to specific enzymes and facilitates their catalytic activity by stabilizing reaction intermediates and transition states .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
Structural and Crystallographic Differences
- Molecular Formula : C₁₂H₁₃N₂S⁺·Br⁻ vs. Pyridoxine-5-isothiuronium bromide (C₈H₁₄N₂O₂S⁺·Br⁻).
- Key Features :
- The naphthyl group in 2-[(naphthalen-2-yl)methyl]isothiouronium bromide introduces significant hydrophobicity and planarity, whereas this compound retains pyridoxine’s hydroxyl and hydroxymethyl groups, enhancing hydrophilicity .
- Crystal packing in the naphthyl derivative is stabilized by charge-assisted N—H⋯Br hydrogen bonds, forming bilayers. Pyridoxine derivatives, however, may exhibit additional hydrogen bonds via hydroxyl groups, altering solubility and stability .
Sepantronium Bromide (YM-155)
Functional and Pharmacological Contrast
- Application : Sepantronium bromide is a survivin inhibitor (IC₅₀ = 0.54 nM) used in cancer therapy, whereas this compound’s biological role is uncharacterized .
- Structural Divergence : Sepantronium contains a complex aromatic system with a methyl ether and brominated ring, enabling DNA interaction. This compound’s pyridine ring and hydroxyl groups suggest vitamin-related metabolic interactions .
Neuromuscular Blocking Agents (Rocuronium/Vecuronium Bromide)
Counterion Role and Pharmacokinetics
- Bromide’s Function : In neuromuscular blockers, bromide enhances solubility and ionic stability. This compound likely shares this trait, but its isothiuronium group may introduce distinct binding kinetics compared to the steroidal structures of rocuronium/vecuronium .
Methyl Bromide
Data Table: Comparative Analysis of Bromide Compounds
Research Findings and Implications
- Structural Flexibility : The isothiuronium group’s rotational freedom (observed in the naphthyl derivative) may influence this compound’s conformational adaptability in binding interactions .
- Safety Considerations : Unlike methyl bromide, this compound’s complex structure likely mitigates acute toxicity, though in vivo studies are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
